molecular formula C16H16O6 B3081844 Sappanol CAS No. 111254-19-4

Sappanol

Cat. No.: B3081844
CAS No.: 111254-19-4
M. Wt: 304.29 g/mol
InChI Key: MPGFEHZDABUJFR-JKSUJKDBSA-N
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Mechanism of Action

Target of Action

Sappanol, a compound isolated from the heartwood of Caesalpinia sappan, primarily targets pro-inflammatory cytokines such as interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α) . These cytokines play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

This compound interacts with its targets, IL-6 and TNF-α, by inhibiting their secretion in lipopolysaccharide-stimulated macrophages . Additionally, this compound increases the secretion of the anti-inflammatory cytokine IL-10 . This modulation of cytokine production results in an overall anti-inflammatory effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway. By inhibiting the secretion of pro-inflammatory cytokines and promoting the secretion of anti-inflammatory cytokines, this compound disrupts the normal progression of inflammation . This can lead to downstream effects such as reduced inflammation and potentially alleviated symptoms in conditions characterized by excessive inflammation .

Pharmacokinetics

sappan heartwood , suggesting that it may be bioavailable when consumed in this form

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cytokine production. In macrophages, this compound inhibits the secretion of pro-inflammatory cytokines and promotes the secretion of anti-inflammatory cytokines . This can lead to a reduction in inflammation at the cellular level, which may translate to anti-inflammatory effects in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides, which stimulate macrophages, is necessary for this compound to exhibit its anti-inflammatory effects . Additionally, the method of extraction and the source of the C. sappan heartwood can impact the concentration and bioavailability of this compound

Biochemical Analysis

Biochemical Properties

Sappanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. In lipopolysaccharide-stimulated macrophages, this compound significantly inhibited the secretion of the pro-inflammatory cytokines interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. This compound increased the secretion of the anti-inflammatory IL-10 in macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, significantly inhibiting the secretion of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Properties

IUPAC Name

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGFEHZDABUJFR-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031877
Record name Sappanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111254-19-4
Record name (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-3,4,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111254-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sappanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111254194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sappanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAPPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CDE6U7UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of Sappanol?

A1: this compound, a homoisoflavonoid isolated from Caesalpinia sappan, exhibits several promising bioactivities:

  • Anti-inflammatory effects: this compound effectively inhibits the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in both lipopolysaccharide-stimulated macrophages and IL-1β-stimulated chondrocytes. [, ]
  • Antioxidant activity: It demonstrates significant antioxidant properties by inhibiting N-retinylidene-N-retinyl-ethanolamine (A2E) photooxidation and reducing intracellular reactive oxygen species (ROS) and lipid peroxidation. []

Q2: What is the chemical structure of this compound and how was it determined?

A2: this compound possesses a homoisoflavonoid structure. Its absolute configuration, along with other related compounds like epithis compound and 3'-deoxythis compound, was determined through Horeau's partial resolution method and chemical correlations. This research identified this compound and its related compounds as a novel class of homoisoflavonoids. []

Q3: Has this compound been investigated for its potential in treating specific diseases?

A3: Research suggests this compound could be beneficial for:

  • Retinal diseases: Its antioxidant properties, particularly its ability to protect against H2O2-induced retinal cell death and reduce lipid peroxidation, indicate its therapeutic potential for retinal diseases. []
  • Inflammatory diseases: The suppression of pro-inflammatory cytokines by this compound in both macrophages and chondrocytes highlights its potential for treating inflammatory conditions, including arthritis. [, ]

Q4: Are there any studies on the safety and potential toxicity of this compound?

A4: While studies have investigated this compound's bioactivities, information regarding its toxicity and safety profile, especially potential long-term effects, remains limited. Further research is necessary to determine safe dosage ranges and evaluate any potential adverse effects.

Q5: What analytical techniques are used to isolate and identify this compound?

A6: this compound can be isolated from Caesalpinia sappan using techniques like high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC). [, ] Its structure and purity can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

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